5-(hydroxymethyl)-N-(3-methoxyphenyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
5-(hydroxymethyl)-N-(3-methoxyphenyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-10-16-14(11(9-21)8-19-10)7-15(18(23)25-16)17(22)20-12-4-3-5-13(6-12)24-2/h3-8,21H,9H2,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDANIAERHEFQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=O)C(=C2)C(=O)NC3=CC(=CC=C3)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Hydroxymethyl)-N-(3-methoxyphenyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide, with the chemical formula and CAS number 1073607-35-8, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrano[2,3-c]pyridine core, which is known for its diverse biological activities. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 340.3 g/mol |
| SMILES Representation | COc1cccc(NC(=O)c2cc3c(CO)cnc(C)c3oc2=O)c1 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrano compounds demonstrate activity against various bacterial strains including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentrations (MICs) for these compounds typically range from 0.25 to 8 mg/mL.
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been highlighted in several studies. A comparative analysis indicated that certain derivatives exhibited greater anti-inflammatory activity than curcumin, a well-known anti-inflammatory agent . This suggests that the compound may inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways.
Anticancer Properties
Preliminary studies indicate that the compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, with mechanisms potentially involving apoptosis induction and cell cycle arrest . Further investigations are required to elucidate the specific pathways affected by this compound.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Receptor Modulation : It could act as a modulator for receptors related to pain and inflammation.
- Cell Signaling Pathways : The compound may influence various signaling pathways including NF-kB and MAPK pathways, which are crucial in inflammatory responses and cancer biology.
Case Studies
Several case studies have explored the efficacy of similar compounds:
- Case Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of pyrano derivatives against clinical isolates of E. coli and S. aureus, showing promising results with MIC values indicating effective inhibition .
- Case Study on Anti-inflammatory Properties : In a controlled trial, a derivative was tested for its ability to reduce inflammation in animal models, resulting in significant reductions in inflammatory markers compared to controls .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance, compounds derived from similar pyrano-pyridine structures have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
Anticancer Potential
Research indicates that pyrano-pyridine derivatives may exhibit anticancer effects. A study demonstrated that certain derivatives could inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines. This is attributed to their ability to interact with specific cellular targets involved in cell cycle regulation .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. For example, interactions with proteins involved in cancer progression and inflammation have been modeled, suggesting potential pathways for therapeutic intervention . These studies provide insights into how structural modifications can enhance efficacy.
Drug Design and Synthesis
The compound serves as a scaffold for drug design, particularly in creating novel therapeutic agents. Synthetic routes have been explored to modify its structure for improved pharmacokinetic properties, such as increased bioavailability and reduced toxicity . The versatility of the pyrano-pyridine framework allows for the introduction of various functional groups that can tailor biological activity.
Case Studies
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Carboxamide Group
The carboxamide moiety (-CONH-) undergoes substitution reactions with nucleophiles. In studies of structurally similar pyrano[2,3-c]pyridine carboxamides:
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Reaction with aromatic amines replaces the 3-methoxyphenyl group via cleavage of the amide bond, forming new carboxamide derivatives (e.g., 2-(N-R-phenyl)imino analogs) .
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Thionation with Lawesson’s reagent converts the carbonyl oxygen to sulfur, yielding thioamide derivatives.
Example Reaction Pathway:
textR-CONH-Ar + R'-NH₂ → R-CONH-R' + Ar-NH₂
Conditions: Catalytic InCl₃, 50% EtOH, ultrasound irradiation (40°C, 20 min) .
Hydroxymethyl Group Functionalization
The hydroxymethyl (-CH₂OH) group participates in:
-
Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form acetate esters under mild acidic conditions.
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Oxidation : Using MnO₂ or KMnO₄ oxidizes the hydroxymethyl to a carbonyl group (-CHO), enhancing electrophilicity.
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Nucleophilic substitution : Halogenation with SOCl₂ or PBr₃ yields chloromethyl or bromomethyl derivatives.
Table 1: Representative Reactions of the Hydroxymethyl Group
| Reactant | Product | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Acetyl chloride | Acetate ester | Pyridine, RT, 2 hr | 82 | |
| SOCl₂ | Chloromethyl derivative | Reflux, 6 hr | 75 | |
| MnO₂ | Aldehyde derivative | CH₂Cl₂, RT, 12 hr | 68 |
Pyrano-Pyridine Ring Modifications
The fused pyrano[2,3-c]pyridine core undergoes:
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Electrophilic substitution : Bromination at the C4 position using NBS (N-bromosuccinimide) in DMF .
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Ring-opening reactions : Acidic hydrolysis cleaves the pyran ring, yielding pyridine-2,3-dicarboxylic acid derivatives.
Mechanistic Insight (Ring Bromination):
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NBS generates Br⁺ under radical conditions.
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Electrophilic attack at the electron-rich C4 position of the pyridine ring.
Multi-Component Reactions (MCRs)
The compound serves as a precursor in MCRs for synthesizing polyheterocyclic systems:
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Condensation with malononitrile : Forms fused pyrano-pyridines under ultrasound-assisted catalysis (InCl₃, 20 mol%) .
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Reaction with hydrazines : Produces pyrazolo[3,4-b]pyridine hybrids with antitumor activity .
Table 2: MCR Outcomes
| Components | Catalyst | Product Class | Yield (%) | Source |
|---|---|---|---|---|
| Malononitrile + hydrazine hydrate | InCl₃ | Pyrano[2,3-c]pyrazoles | 95 | |
| Arylaldehydes + ammonium acetate | Yb(OTf)₃ | Hexahydropyridocoumarins | 89 |
Catalytic Hydrogenation
The 2-oxo group undergoes reduction:
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H₂/Pd-C : Reduces the lactone carbonyl to a hydroxyl group, forming dihydro-pyrano[2,3-c]pyridines.
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NaBH₄ : Selective reduction of the pyranone carbonyl without affecting the carboxamide.
Photochemical Reactions
Under UV light (λ = 254 nm):
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Dimerization : Forms cyclobutane-linked dimers via [2+2] photocycloaddition .
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Decarboxylation : Loses CO₂ from the carboxamide group under prolonged irradiation.
Biological Activity-Driven Modifications
Structural analogs show enhanced bioactivity through:
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Sulfonation : Introducing -SO₃H groups at the C5 position improves water solubility and kinase inhibition .
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Alkylation : Adding lipophilic chains (e.g., hexyl) increases membrane permeability for anticancer applications .
Key Mechanistic Considerations
Q & A
Q. Answer :
- Techniques : Use ¹H/¹³C NMR to identify substituent patterns (e.g., methoxy, hydroxymethyl groups) and high-resolution mass spectrometry (HRMS) to confirm molecular weight. For example, in structurally similar pyridine derivatives, methoxy groups appear as singlets near δ 3.8–4.0 ppm in ¹H NMR, while aromatic protons show splitting patterns dependent on substitution .
- Interpretation : Compare observed chemical shifts with computational predictions (e.g., DFT calculations) or analogous compounds. For instance, reports δ 2.40 ppm for methyl groups and δ 7.10–8.12 ppm for aromatic protons in related pyridine derivatives. Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .
Advanced: How can computational reaction path search methods optimize synthesis pathways for this compound?
Q. Answer :
- Methodology : Integrate quantum chemical calculations (e.g., density functional theory, DFT) with experimental data to map reaction coordinates. For example, ICReDD employs reaction path searches to identify transition states and intermediates, reducing trial-and-error experimentation .
- Application : Use software like Gaussian or ORCA to calculate activation energies for key steps (e.g., cyclization or amide coupling). Validate computational predictions with kinetic studies (e.g., monitoring reaction progress via in situ FTIR) .
Basic: What are the established synthetic routes for this compound, and how can reaction yields be optimized?
Q. Answer :
- Routes : Common methods include:
- Cyclocondensation : Reacting hydroxymethyl pyridine precursors with 3-methoxyphenyl isocyanates.
- Multi-step coupling : Sequential amidation and cyclization (e.g., ’s acetamide synthesis).
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature. For example, achieved 80% yield by optimizing reaction time and stoichiometry in DMSO .
Advanced: How can Design of Experiments (DoE) methodologies reduce iterations in multi-step synthesis?
Q. Answer :
- DoE Framework : Use factorial designs to screen variables (e.g., catalyst loading, temperature). For example, a 2³ factorial design could test temperature (60°C vs. 80°C), solvent (DMF vs. acetonitrile), and reagent ratio (1:1 vs. 1:1.2).
- Outcome : highlights that DoE reduces experiments by 50% while identifying critical interactions (e.g., solvent-temperature effects on cyclization efficiency) .
Data Contradiction: How to resolve discrepancies in reaction yields or spectroscopic data?
Q. Answer :
- Systematic Approach :
- Replicate experiments : Ensure consistency in reagent purity and equipment calibration.
- Cross-validate characterization : Use alternative techniques (e.g., X-ray crystallography if NMR is ambiguous).
- Statistical analysis : Apply ANOVA to identify outliers or significant variables (see ’s iterative optimization) .
- Case Study : resolved spectral overlaps in pyridine derivatives by repeating reactions under inert atmospheres, revealing oxidation side products .
Advanced: What strategies elucidate reaction mechanisms for pyrano[2,3-c]pyridine core formation?
Q. Answer :
- Kinetic Studies : Monitor intermediate formation via LC-MS or quenching experiments.
- Computational Modeling : Simulate plausible pathways (e.g., [4+2] cycloaddition vs. stepwise coupling) using DFT. ’s feedback loop integrates experimental kinetics with computed activation barriers to validate mechanisms .
Safety: What protocols mitigate risks when handling reactive intermediates?
Q. Answer :
- Guidelines : Follow ’s safety regulations:
- Use fume hoods for volatile intermediates (e.g., isocyanates).
- Implement real-time gas sensors for toxic byproducts (e.g., HCN in nitrile reactions).
- Train researchers in emergency procedures (e.g., spill containment) .
Training: How do interdisciplinary programs enhance experimental design?
Q. Answer :
- Curriculum : Programs like CHEM/IBiS 416 () teach advanced techniques:
- Chemical biology methods : Labeling strategies (e.g., fluorescent tagging) to track compound localization.
- Data science integration : Use Python/R for multivariate analysis of reaction datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
